molecular formula C21H15ClN2O3S B11534131 2-Chloro-5-{5-[(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]furan-2-YL}benzoic acid

2-Chloro-5-{5-[(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]furan-2-YL}benzoic acid

Cat. No.: B11534131
M. Wt: 410.9 g/mol
InChI Key: AUGQFXUYWRUOEB-BHGWPJFGSA-N
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Description

This compound is a complex organic molecule with a unique structure. Its systematic name is 2-Chloro-5-{5-[(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]furan-2-YL}benzoic acid . Let’s break down its components:

    2-Chloro-5-benzoic acid: A benzoic acid derivative with a chlorine substituent at the 2-position.

    5-{5-[(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]furan-2-YL}: A fused heterocyclic system containing a furan ring and a benzothiophene ring, connected by an imine (double bond) linkage.

Preparation Methods

The synthetic routes for this compound involve boronic acid chemistry. One possible method is the Suzuki–Miyaura coupling, which allows for the formation of carbon–carbon bonds. Specifically, the boronic acid derivative reacts with an aryl halide (e.g., aryl chloride) in the presence of a palladium catalyst and a base. The resulting product is the desired compound.

Chemical Reactions Analysis

    Suzuki–Miyaura Coupling: As mentioned earlier, this compound can be synthesized via Suzuki–Miyaura coupling, which involves the reaction of boronic acids with aryl halides.

    Hydromethylation: In some cases, this compound can undergo hydromethylation, leading to the addition of a methyl group to the furan ring.

Scientific Research Applications

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Biology: It may serve as a probe for biological studies due to its unique structure.

    Medicine: Investigations into its potential pharmacological properties are ongoing.

    Industry: Its applications in materials science and catalysis are being explored.

Mechanism of Action

The exact mechanism of action remains an area of active research. its structural features suggest potential interactions with biological targets, possibly affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, its combination of furan, benzothiophene, and benzoic acid moieties sets it apart from other compounds.

Remember that further research and experimentation are necessary to fully understand the compound’s properties and applications

Properties

Molecular Formula

C21H15ClN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

2-chloro-5-[5-[(E)-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)iminomethyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C21H15ClN2O3S/c22-17-7-5-12(9-15(17)21(25)26)18-8-6-13(27-18)11-24-20-16(10-23)14-3-1-2-4-19(14)28-20/h5-9,11H,1-4H2,(H,25,26)/b24-11+

InChI Key

AUGQFXUYWRUOEB-BHGWPJFGSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C#N

Origin of Product

United States

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